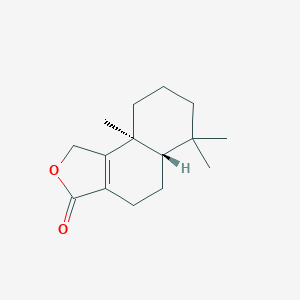

Confertifolin

Description

Structure

3D Structure

Properties

CAS No. |

1811-23-0 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h12H,4-9H2,1-3H3/t12-,15+/m0/s1 |

InChI Key |

ZERYGJQXPPRRCW-SWLSCSKDSA-N |

SMILES |

CC1(CCCC2(C1CCC3=C2COC3=O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=C2COC3=O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2COC3=O)C)C |

Other CAS No. |

1811-23-0 |

Synonyms |

6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho(1,2-c)furan-3 (1H)-one confertifolin |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation and Characterization of Confertifolin from Polygonum hydropiper: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Confertifolin, a sesquiterpenoid compound sourced from the plant Polygonum hydropiper. This document details the experimental protocols for its extraction and purification and presents its biological activity, with a focus on its antimicrobial properties.

Introduction to this compound

This compound (6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c] furan-3 (1H)-one) is a drimane-type sesquiterpenoid found in various plant species, including Polygonum hydropiper (also known as water pepper).[1][2] This natural product has garnered significant interest within the scientific community due to its notable biological activities, particularly its antimicrobial effects against a range of bacteria and fungi.[3][4] The leaves of Polygonum hydropiper have been traditionally used in folk medicine, and modern phytochemical investigations have identified this compound as one of its active constituents.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][3]benzofuran-3-one |

| CAS Number | 1811-23-0 |

Source: PubChem CID 442187[5]

Isolation of this compound from Polygonum hydropiper

The isolation of this compound from the leaves of Polygonum hydropiper is a multi-step process that begins with the extraction of the essential oil, followed by chromatographic separation to yield the pure compound.[1]

Experimental Protocol: Extraction of Essential Oil

A detailed protocol for the extraction of the essential oil from fresh Polygonum hydropiper leaves is as follows:

-

Plant Material Collection: Fresh leaves of Polygonum hydropiper are collected. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.[1]

-

Sample Preparation: The fresh leaves are crushed to increase the surface area for efficient extraction.[1]

-

Steam Distillation: The crushed leaves are subjected to steam distillation using a Clevenger-type apparatus. The distillation is typically carried out for 3 to 5 hours at 100°C.[1]

-

Oil Separation: The volatile compounds, along with water vapor, are condensed. The mixture is allowed to settle for approximately 30 minutes, during which the essential oil separates from the aqueous layer.[1]

-

Purification: The collected essential oil layer is then purified by microfiltration to remove any suspended impurities.[1]

Experimental Protocol: Isolation of this compound by Column Chromatography

The following protocol outlines the isolation of this compound from the obtained essential oil:

-

Column Preparation: A chromatography column is packed with silica (B1680970) gel (100-200 mesh) using hexane (B92381) as the slurry solvent.[1]

-

Sample Loading: The essential oil of P. hydropiper is loaded onto the prepared silica gel column.[1]

-

Elution: The column is eluted with a gradient solvent system of hexane and ethyl acetate (B1210297), with increasing polarity.[1]

-

Fraction Collection: A total of 117 fractions, each of 50 mL, are collected.[1]

-

Thin Layer Chromatography (TLC) Analysis: The collected fractions are monitored by TLC to identify those with similar profiles. Based on the TLC patterns, the fractions are combined, resulting in 16 final fractions.[1]

-

Crystallization: Fraction 8, which shows a single spot on the TLC plate, is subjected to crystallization using a hexane:ethyl acetate solvent system to yield pure this compound crystals.[1]

Characterization of this compound

The structural elucidation and identification of the isolated this compound are performed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of the essential oil is performed to identify its volatile constituents, including this compound.

-

Instrumentation: A GC-MS system equipped with a CPB-capillary column is used.[1]

-

Operating Conditions:

X-ray Crystallography

Single-crystal X-ray diffraction analysis is employed for the definitive structural determination of this compound.

-

Crystal Preparation: A needle-shaped crystal of suitable size (e.g., 0.3 x 0.2 x 0.4 mm) is selected.[1]

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[1]

-

Structure Solution: The crystal structure is solved using direct methods and refined using least-squares refinement with anisotropic thermal parameters.[1]

Biological Activity of this compound

This compound has demonstrated significant antimicrobial activity against a variety of bacteria and fungi.[3] The efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

This compound exhibits moderate antibacterial activity, with the most notable effect observed against Enterococcus faecalis.[1]

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Enterococcus faecalis | 31.25 |

Source: Antimicrobial activity of this compound from Polygonum hydropiper, Pharmaceutical Biology, 2008.[4]

Antifungal Activity

This compound displays significant antifungal activity against a broad spectrum of fungal species, including dermatophytes.[1]

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Scopulariopsis sp. | 7.81 |

| Curvularia lunata | 7.81 |

| Epidermophyton floccosum | 7.81 |

| Trichophyton mentagrophytes | 16.62 |

| Trichophyton rubrum (MTCC 296) | 16.62 |

| Aspergillus niger | 31.25 |

| Botrytis cinerea | 31.25 |

| Magnaporthe grisea | 62.5 |

| Trichophyton simii | 125 |

| Trichophyton rubrum (clinical isolate) | 125 |

Source: Antimicrobial activity of this compound from Polygonum hydropiper, Pharmaceutical Biology, 2008.[4]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Antimicrobial Action of this compound

Caption: Antimicrobial action of this compound on microbial cells.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of this compound from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. (+)-Confertifolin | C15H22O2 | CID 442187 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond Water Pepper: A Technical Guide to Alternative Natural Sources of Confertifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertifolin, a drimane (B1240787) sesquiterpenoid lactone, has garnered significant interest for its diverse biological activities, including its antimicrobial and insecticidal properties. While historically isolated from Polygonum species, most notably Polygonum hydropiper (water pepper), the exploration of alternative natural sources is crucial for sustainable sourcing and discovery of novel structural analogs. This technical guide provides an in-depth overview of known and potential alternative botanical sources of this compound, detailing available quantitative data, experimental protocols for isolation, and insights into its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Alternative Natural Sources of this compound

While Polygonum hydropiper remains a primary source, literature surveys have identified other plant species as producers of this compound. This section details these alternative sources, providing available data on the presence of this compound and related drimane sesquiterpenoids.

Persicaria decipiens

Cinnamodendron corticosum

Belonging to the Canellaceae family, Cinnamodendron corticosum represents a more distant botanical source of this compound. The presence of drimane sesquiterpenoids is a known characteristic of the Cinnamodendron genus. While this compound has been identified in this species, detailed studies quantifying its abundance are currently lacking. Research into other bioactive drimane sesquiterpenoids from Cinnamosma fragrans, a related species, suggests that plants from this family are rich sources of these compounds and merit further quantitative analysis for this compound.

Quantitative Data on this compound and Related Compounds

Quantitative data for this compound from alternative sources is scarce. The following table summarizes the available information on this compound from its primary source and related drimane sesquiterpenoids in other species to provide a comparative context for researchers.

| Compound | Plant Source | Plant Part | Yield/Concentration | Reference |

| This compound | Polygonum hydropiper | Leaves | Data not specified in reviewed literature | [1] |

| Polygodial | Persicaria hydropiper | Flowers | ~6.2 mg/g fresh weight | N/A |

| Polygodial | Persicaria minor | Flowers | ~31 µg/g fresh weight | N/A |

| Polygodial | Persicaria maculosa | Flowers | ~0.06 µg/g fresh weight | N/A |

Note: The yield of this compound from Polygonum hydropiper essential oil has been reported, but the exact percentage yield from the initial plant material is not consistently documented in the reviewed literature. The data for polygodial is presented to illustrate the variability of drimane sesquiterpenoid content within the Persicaria genus.

Experimental Protocols for Isolation of this compound

While specific protocols for Persicaria decipiens and Cinnamodendron corticosum are not available, a general methodology for the isolation of this compound can be adapted from established procedures for Polygonum hydropiper and other drimane sesquiterpenoids.

General Extraction and Isolation Workflow

The following workflow outlines the key steps for the extraction and purification of this compound from plant material. Optimization of solvents and chromatographic conditions will be necessary for each specific plant matrix.

Detailed Methodological Steps

-

Plant Material Preparation:

-

Collect and identify the plant material (e.g., leaves of Persicaria decipiens or bark of Cinnamodendron corticosum).

-

Air-dry the plant material in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material using a non-polar solvent such as hexane or a medium-polarity solvent like ethyl acetate (B1210297) in a Soxhlet apparatus or through maceration with agitation.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography over silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

If necessary, perform further purification of the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated compound as this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and compare the data with reported values.

-

Biosynthesis of this compound: The Drimane Skeleton

This compound belongs to the drimane class of sesquiterpenoids. The biosynthesis of the core drimane skeleton is a key step in its formation. While the complete pathway to this compound is not fully elucidated, the initial steps involving the cyclization of farnesyl pyrophosphate (FPP) are understood.

Biosynthetic Pathway of the Drimane Skeleton

The following diagram illustrates the key enzymatic steps in the formation of drimenol, a precursor to this compound, from FPP. This pathway is based on studies of drimane biosynthesis in fungi and plants like Persicaria hydropiper.[2][3][4][5]

References

- 1. Antimicrobial activity of this compound from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 5. Terpene Synthases in the Biosynthesis of Drimane-Type Sesquiterpenes across Diverse Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Confertifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertifolin, a naturally occurring sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and insecticidal properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Confertifolin. While a complete set of experimentally determined quantitative structural data for this compound is not publicly available, this document compiles the known information and supplements it with representative data from closely related drimane (B1240787) sesquiterpenoids. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and the development of new therapeutic agents.

Introduction

This compound is a bicyclic sesquiterpenoid belonging to the drimane class, characterized by a decahydronaphthalene (B1670005) skeleton. It is primarily isolated from the plant Polygonum hydropiper, commonly known as water pepper.[1][2] The molecule's rigid, stereochemically rich structure and its promising biological profile make it an attractive target for synthetic chemists and pharmacologists alike. Understanding its precise three-dimensional arrangement is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Chemical Structure and Properties

The fundamental properties of (+)-Confertifolin are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [3] |

| Molecular Weight | 234.33 g/mol | [3] |

| IUPAC Name | (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][4]benzofuran-3-one | [3] |

| CAS Number | 1811-23-0 | [3] |

| Appearance | Not reported in detail, likely a crystalline solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate. | - |

Stereochemistry

The stereochemistry of (+)-Confertifolin is defined by the chiral centers within its drimane skeleton. The IUPAC name specifies the absolute configuration at the ring junction as (5aS,9aS), indicating a trans-fused decalin system. This configuration is critical for its biological activity.

References

Confertifolin: A Technical Guide for Researchers

An In-depth Examination of the Sesquiterpenoid Lactone: Confertifolin (CAS Number: 1811-23-0)

This technical guide provides a comprehensive overview of this compound, a sesquiterpenoid lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activities, and the experimental protocols used to determine them.

Core Chemical and Physical Data

This compound is a naturally occurring compound isolated from various plant species, including those of the Polygonum genus. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation |

| CAS Number | 1811-23-0 | [1] |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [2] |

| IUPAC Name | (3aR,5aR,9aS)-3,5a,9-trimethyl-3a,4,5,5a,6,7,8,9-octahydronaphtho[1,2-b]furan-2(3H)-one | |

| Boiling Point | Approximately 365.5°C | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

Biological Activity of this compound

This compound has demonstrated a range of biological activities, most notably its antimicrobial and insecticidal properties. The following tables summarize the key quantitative data from published studies.

Antimicrobial Activity

This compound has been shown to be effective against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are presented below.

| Target Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Citation |

| Enterococcus faecalis | Bacterium | 31.25 | [1][2] |

| Scopulariopsis sp. | Fungus | 7.81 | [1][2] |

| Curvularia lunata | Fungus | 7.81 | [1][2] |

| Epidermophyton floccosum | Fungus | 7.81 | [1][2] |

| Trichophyton mentagrophytes | Fungus | 16.62 | [1] |

| Trichophyton rubrum (MTCC 296) | Fungus | 16.62 | [1] |

| Aspergillus niger | Fungus | 31.25 | [1] |

| Botrytis cinerea | Fungus | 31.25 | [1] |

| Magnaporthe grisea | Fungus | 62.5 | [1] |

| Trichophyton simii | Fungus | 125 | [1] |

| Trichophyton rubrum (clinical isolate) | Fungus | 125 | [1] |

Insecticidal Activity against Aedes aegypti

This compound has shown significant insecticidal effects against the dengue vector, Aedes aegypti.

| Activity Type | Target Stage | Measurement | Value (ppm) | Citation |

| Larvicidal | Second Instar Larvae | LC₅₀ | 2.90 | [2] |

| Larvicidal | Fourth Instar Larvae | LC₅₀ | 2.96 | [2] |

| Ovicidal | Eggs | - | Strong effect at 10 ppm | [2] |

| Repellent | Adult | - | >300 minutes of protection at 10 ppm | [2] |

| Adulticidal | Adult | - | 100% mortality at 10 ppm | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of a compound.[3][4][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Bacterial or fungal inoculums, adjusted to a 0.5 McFarland standard

-

Sterile saline

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with the appropriate broth to achieve a range of final concentrations to be tested.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 28-30°C for 48-72 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Larvicidal Bioassay against Aedes aegypti

This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.[2][6][7]

Objective: To determine the lethal concentration (LC₅₀) of this compound against Aedes aegypti larvae.

Materials:

-

This compound

-

Aedes aegypti larvae (e.g., second and fourth instars)

-

Disposable cups or beakers

-

Dechlorinated water

-

Ethanol or a suitable solvent

-

Pipettes

-

Small amount of larval food (e.g., yeast extract)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions in dechlorinated water to achieve the desired test concentrations. A control group with the solvent and dechlorinated water should also be prepared.

-

Exposure: Place a defined number of larvae (e.g., 20-25) into each test cup containing a specific volume of the test solution (e.g., 100 mL). Each concentration should be tested in triplicate.

-

Incubation: Maintain the test cups under controlled laboratory conditions (e.g., 25-28°C, 12:12 hour light:dark cycle). A small amount of larval food can be added to each cup.

-

Mortality Assessment: After 24 hours of exposure, count the number of dead larvae in each cup. Larvae are considered dead if they are unable to move when gently prodded.

-

Data Analysis: Calculate the percentage mortality for each concentration. The LC₅₀ value (the concentration that kills 50% of the larvae) can then be determined using probit analysis or other suitable statistical methods.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, its classification as a sesquiterpenoid lactone suggests potential interactions with key cellular signaling cascades. Many sesquiterpenoid lactones are known to modulate inflammatory and cell survival pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.

Disclaimer: The following diagrams represent generalized signaling pathways that are known to be affected by other sesquiterpenoid lactones. Their direct modulation by this compound has not been experimentally confirmed in the available literature.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Caption: An overview of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Antimicrobial activity of this compound from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guidelines for laboratory and field testing of mosquito larvicides [who.int]

- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 7. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]

Confertifolin: A Technical Guide on Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertifolin is a naturally occurring sesquiterpenoid lactone, specifically classified as a drimane-type sesquiterpenoid.[1] It is isolated from various plant species, most notably from the essential oil of Polygonum hydropiper (water pepper) leaves.[2] This technical guide provides a comprehensive overview of the known physicochemical properties, biological activities, and experimental protocols related to this compound, aiming to serve as a foundational resource for research and development endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| IUPAC Name | (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][3]benzofuran-3-one | [1] |

| CAS Number | 1811-23-0 | [1] |

| Physical Description | Crystalline solid | [2] |

| Melting Point | 131 °C | [2] |

| Boiling Point (est.) | 365.5 °C | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| XLogP3 (Computed) | 3.8 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (FT-IR, UV-Vis, ¹H-NMR, ¹³C-NMR) for pure this compound are not extensively reported in publicly available literature. Structural elucidation is typically confirmed by X-ray crystallography and Gas Chromatography-Mass Spectrometry (GC-MS) following isolation.[2] Researchers are advised to perform comprehensive spectroscopic analysis upon isolation or synthesis to confirm identity and purity.

Biological Activities and Experimental Protocols

This compound has demonstrated significant potential in antimicrobial and insecticidal applications. The methodologies for evaluating these activities are detailed below.

Isolation and Purification

This compound is primarily obtained from its natural source through a multi-step extraction and purification process.

References

The Biosynthesis of Confertifolin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confertifolin, a drimane-type sesquiterpenoid lactone, has garnered significant interest within the scientific community due to its diverse biological activities. As a member of the drimane (B1240787) family of natural products, its biosynthesis originates from the ubiquitous precursor, farnesyl diphosphate (B83284) (FPP). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, with a particular focus on the key enzymatic steps and intermediates. This document details the transformation of FPP to the central intermediate, drimenol (B159378), and the subsequent oxidative modifications leading to the formation of the characteristic lactone ring of this compound. Methodologies for key experiments, including enzyme assays and metabolite analysis, are outlined to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the biosynthetic process and its investigation.

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. These compounds are widely distributed in plants, fungi, and marine organisms and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This compound, a representative drimane sesquiterpenoid lactone, has been isolated from various plant species, notably from the genus Warburgia, such as Warburgia salutaris. The elucidation of its biosynthetic pathway is crucial for understanding the metabolic networks in these plants and for enabling the potential biotechnological production of this valuable compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, starting from the central precursor of all sesquiterpenoids, farnesyl diphosphate (FPP). The pathway can be divided into two main stages: the cyclization of FPP to form the drimane skeleton and the subsequent oxidative modifications to yield this compound.

Stage 1: Cyclization of Farnesyl Diphosphate to Drimenol

The initial and committing step in drimane sesquiterpenoid biosynthesis is the cyclization of the linear C15 isoprenoid precursor, FPP, to form the bicyclic alcohol, drimenol. This reaction is catalyzed by the enzyme drimenol synthase (DS) , a type of terpene synthase.

The proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of cyclization and rearrangement reactions to form the drimanyl cation. This cation is then quenched by a water molecule to yield drimenol.

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Diphosphate.

Stage 2: Oxidative Conversion of Drimenol to this compound

Following the formation of drimenol, a series of oxidative modifications are necessary to produce the lactone structure of this compound. While the specific enzymes have not yet been fully characterized, the proposed pathway involves the following steps, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases.

-

Hydroxylation of Drimenol: The first step is likely the hydroxylation of drimenol at the C-11 position to yield 11-hydroxy-drimenol. This reaction is characteristic of CYPs involved in terpenoid biosynthesis.

-

Oxidation to an Aldehyde: The newly introduced hydroxyl group at C-11 is then oxidized to an aldehyde, forming drimenal. This step could be catalyzed by an alcohol dehydrogenase (ADH).

-

Lactone Formation: The final step is the formation of the lactone ring. This could occur through a Baeyer-Villiger oxidation of the aldehyde, catalyzed by a Baeyer-Villiger monooxygenase (BVMO) or a similar oxidase, which would insert an oxygen atom between the C-11 and C-12 positions, leading to the formation of the this compound lactone.

Quantitative Data

Currently, specific quantitative data for the enzymes involved in the conversion of drimenol to this compound are not available in the literature. However, kinetic parameters for drimenol synthases from various organisms have been reported and can serve as a reference.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Drimenol Synthase | Persicaria hydropiper | FPP | 5.8 | 0.042 | 7241 | [1] |

| Drimenol Synthase | Valeriana officinalis | FPP | 12.3 | 0.021 | 1707 | [2] |

Experimental Protocols

Heterologous Expression and Purification of Terpene Synthases and P450s

This protocol describes the general workflow for expressing and purifying plant-derived terpene synthases (like drimenol synthase) and cytochrome P450s in a microbial host, typically Escherichia coli or Saccharomyces cerevisiae.

Caption: Workflow for heterologous expression and purification of biosynthetic enzymes.

Methodology:

-

Gene Isolation and Cloning: The coding sequence of the putative drimenol synthase or cytochrome P450 is amplified from cDNA of the source plant (e.g., Warburgia salutaris) and cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for S. cerevisiae).

-

Heterologous Expression: The expression vector is transformed into the host organism. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. Protein expression is induced under optimized conditions (e.g., with IPTG in E. coli or galactose in S. cerevisiae).

-

Protein Purification: Cells are harvested and lysed. The target protein, often engineered with an affinity tag (e.g., His-tag), is purified from the soluble fraction using affinity chromatography. Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Drimenol Synthase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT), purified drimenol synthase (1-5 µg), and FPP (10-50 µM) in a final volume of 100-500 µL.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction by adding a stop solution (e.g., EDTA) and extract the sesquiterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Cytochrome P450 Assay (for Drimenol Oxidation):

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), purified cytochrome P450, purified cytochrome P450 reductase, a source of NADPH (e.g., an NADPH regenerating system), and the substrate (drimenol, 10-100 µM).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or GC-MS to identify and quantify the oxidized drimenol derivatives.

Metabolite Analysis from Plant Tissues

This protocol outlines the extraction and analysis of drimane sesquiterpenoids from plant material.

Caption: Workflow for the analysis of drimane sesquiterpenoids from plant tissues.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves or bark of Warburgia salutaris) is collected and immediately frozen in liquid nitrogen, followed by lyophilization. The dried material is ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or a mixture of chloroform (B151607) and methanol. The extraction can be performed using sonication or maceration.

-

Sample Cleanup: The crude extract is filtered and the solvent is evaporated under reduced pressure. The residue is then redissolved in a suitable solvent for analysis. For complex extracts, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Analysis: The prepared extract is analyzed by HPLC-MS. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase. Mass spectrometry is used for the detection and identification of this compound and other related drimane sesquiterpenoids by comparing their retention times and mass spectra with authentic standards.

Conclusion

The biosynthesis of this compound in plants is a multi-step process that begins with the cyclization of FPP to drimenol, followed by a series of proposed oxidative modifications to form the final lactone product. While the initial cyclization step is well-understood, the specific enzymes and intermediates in the later stages of the pathway remain to be definitively characterized. The experimental protocols and workflows provided in this guide offer a framework for researchers to investigate these unknown steps, ultimately leading to a complete elucidation of the this compound biosynthetic pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable drimane sesquiterpenoids.

References

Biological Activity of Confertifolin: A Technical Overview

Disclaimer: Scientific research has predominantly focused on the biological activities of the isolated compound Confertifolin. There is a notable scarcity of data specifically concerning "this compound crude extract." This guide, therefore, provides a comprehensive overview of the known biological activities of isolated this compound. To offer a broader context, the activities of crude extracts from its botanical source, Polygonum hydropiper, are also discussed, particularly for biological effects where data on pure this compound is unavailable.

Antimicrobial Activity

This compound, a sesquiterpenoid isolated from the essential oil of Polygonum hydropiper leaves, has demonstrated significant antimicrobial properties against a range of bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated using the broth microdilution method. The following tables summarize the MIC values against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Enterococcus faecalis | 31.25 |

Note: Data on other bacterial strains is limited in the available literature.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Scopulariopsis sp. | 7.81 |

| Curvularia lunata | 7.81 |

| Epidermophyton floccosum | 7.81 |

| Trichophyton mentagrophytes | 16.62 |

| Trichophyton rubrum (MTCC 296) | 16.62 |

| Aspergillus niger | 31.25 |

| Botrytis cinerea | 31.25 |

| Magnaporthe grisea | 62.5 |

| Trichophyton simii | 125 |

| Trichophyton rubrum (clinical isolate) | 125 |

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][2][3]

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well is filled with a specific volume of sterile growth medium (broth).

-

Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The test microorganism (bacteria or fungi) is cultured to a standardized density, typically corresponding to a specific absorbance reading or colony-forming unit (CFU) count.

-

Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted this compound. Control wells, including a growth control (no this compound) and a sterility control (no inoculum), are also prepared.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism being tested.

-

Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Mandatory Visualization: Workflow for MIC Determination

Antioxidant and Anti-inflammatory Activities

Ethanol extracts of Polygonum hydropiper have been shown to protect against gastric mucosal damage through their antioxidant and anti-inflammatory actions. The anti-inflammatory mechanism involves the downregulation of the NF-κB signaling pathway and a subsequent reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Experimental Protocols: DPPH Radical Scavenging Assay (Antioxidant)

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

-

Sample Preparation: The test compound (e.g., plant extract) is prepared in various concentrations.

-

Reaction: The test sample is mixed with the DPPH solution and incubated in the dark for a specified period.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is often determined.

Mandatory Visualization: Simplified NF-κB Signaling Pathway

References

Preliminary Screening of Confertifolin Bioactivity: A Technical Guide

This technical guide provides an in-depth overview of the preliminary screening of the bioactivity of Confertifolin, a sesquiterpenoid lactone. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of its known biological effects, detailed experimental protocols from foundational studies, and visual representations of experimental workflows.

Introduction to this compound

This compound (6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho[1,2-c] furan-3 (1H)-one) is a natural compound isolated from the essential oil of Polygonum hydropiper L. (Polygonaceae) leaves.[1][2] This plant has a history of use in folk medicine for various ailments, including pain, inflammation, and cancer.[1] Preliminary scientific screenings of this compound have focused on its antimicrobial properties, revealing significant potential in this area.

Antimicrobial Bioactivity

Current research highlights this compound's efficacy as an antimicrobial agent, demonstrating activity against a range of pathogenic bacteria and fungi.[1][2][3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The results from these studies are summarized in the tables below.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Enterococcus faecalis | 31.25 |

| Staphylococcus epidermidis | > 500 |

| Pseudomonas aeruginosa | > 500 |

| Proteus vulgaris | > 500 |

| Bacillus subtilis | > 500 |

| Staphylococcus aureus | > 500 |

| Escherichia coli | > 500 |

| Klebsiella pneumoniae | > 500 |

| Erwinia sp. | > 500 |

| Salmonella typhi | > 500 |

Data sourced from Duraipandiyan et al., 2009.[3]

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Scopulariopsis sp. | 7.81 |

| Curvularia lunata | 7.81 |

| Epidermophyton floccosum | 7.81 |

| Trichophyton mentagrophytes | 16.62 |

| Trichophyton rubrum (MTCC 296) | 16.62 |

| Aspergillus niger | 31.25 |

| Botrytis cinerea | 31.25 |

| Magnaporthe grisea | 62.5 |

| Trichophyton simii | 125 |

| Trichophyton rubrum (Clinical Isolate) | 125 |

Data sourced from Duraipandiyan et al., 2009 and a related PubMed abstract.[1][2]

The data indicates that this compound exhibits moderate antibacterial activity, with its most notable effect against Enterococcus faecalis.[1][2][3] However, it demonstrates significant and broad-spectrum antifungal activity, particularly against dermatophytes like Epidermophyton floccosum and other pathogenic fungi.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the isolation and bioactivity screening of this compound.

Isolation of this compound

This compound is isolated from the essential oil of Polygonum hydropiper leaves. The general workflow involves extraction followed by chromatographic separation.

Caption: Workflow for the isolation of this compound.

Protocol:

-

Plant Material : Fresh leaves of Polygonum hydropiper L. are collected.

-

Essential Oil Extraction : The leaves are subjected to a process like hydrodistillation to extract the essential oil.

-

Chromatographic Separation : The crude essential oil is then subjected to column chromatography over silica (B1680970) gel.

-

Elution : A solvent gradient (e.g., hexane-ethyl acetate) is used to elute different fractions from the column.

-

Fraction Analysis : Techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the fractions and identify those containing this compound.

-

Isolation : The fractions containing pure this compound are pooled and the solvent is evaporated to yield the isolated compound.[1][2]

Antimicrobial Activity Assay: Broth Microdilution Method

The antimicrobial activity of this compound is determined using the broth microdilution method.[1][3] This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol:

-

Preparation of Test Compound : A stock solution of this compound is prepared by dissolving it in water containing 2% dimethyl sulfoxide (B87167) (DMSO) to an initial concentration of 0.5 mg/mL.[1][3]

-

Serial Dilution : In a 96-well microtiter plate, two-fold serial dilutions of the this compound stock solution are made in an appropriate growth medium for the test microorganism.

-

Inoculum Preparation : Bacterial suspensions are prepared to a concentration of 10⁸ Colony Forming Units (CFU)/mL, and fungal spore suspensions are prepared to 10⁴ spores/mL.[1]

-

Inoculation : Each well of the microtiter plate is inoculated with 5 μL of the prepared microbial suspension.

-

Controls :

-

Positive Controls : Wells containing standard antibiotics (e.g., Streptomycin for bacteria) or antifungals (e.g., Fluconazole, Ketoconazole for fungi) are included.[1]

-

Negative Control : Wells containing only the growth medium and the microbial inoculum (without this compound) are included to ensure microbial viability.

-

Sterility Control : Wells containing only growth medium are included to check for contamination.

-

-

Incubation : The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism being tested.

-

MIC Determination : After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Other Bioactivities and Future Directions

The currently available scientific literature primarily focuses on the antimicrobial properties of isolated this compound. While the source plant, Polygonum hydropiper, has been traditionally used for conditions related to inflammation and cancer, and other natural compounds show promise in these areas, specific studies on the anti-inflammatory, antioxidant, or anticancer activities of pure this compound are not extensively reported in the initial search results.

Future research should therefore aim to:

-

Screen this compound for a broader range of bioactivities, including anti-inflammatory, anticancer, and antioxidant effects.

-

Elucidate the specific mechanisms of action underlying its potent antifungal activity.

-

Investigate potential signaling pathways in mammalian and microbial cells that are modulated by this compound.

The following diagram illustrates a logical workflow for a comprehensive preliminary bioactivity screening program for a natural compound like this compound.

Caption: Logical workflow for comprehensive bioactivity screening.

Conclusion

The preliminary screening of this compound has established it as a compound with considerable antimicrobial, and particularly antifungal, properties. The data presented provides a strong foundation for further investigation. The detailed protocols and workflows outlined in this guide offer a framework for researchers to replicate and expand upon these initial findings, paving the way for potential development of this compound-based therapeutic agents. A broader screening approach is warranted to fully uncover its therapeutic potential.

References

Confertifolin: A Technical Review for Natural Product Researchers

An In-depth Guide to the Chemistry, Biology, and Methodologies of a Promising Drimane (B1240787) Sesquiterpenoid

Abstract

Confertifolin, a drimane sesquiterpenoid lactone, has emerged as a natural product of significant interest due to its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the natural sources, chemical properties, synthesis, and biological activities of this compound, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the current understanding of this compound's molecular interactions.

Introduction

This compound is a bicyclic sesquiterpenoid characterized by a drimane skeleton and a γ-lactone ring. First isolated from the stem barks of South American Drimys species, it has since been identified in other plant sources, notably Polygonum hydropiper L. (Polygonaceae).[1] The unique structural features of this compound have attracted attention for both its total synthesis and its potential as a scaffold for the development of new therapeutic agents. This review aims to consolidate the current knowledge on this compound, providing a practical and in-depth resource for the natural product research community.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . Its structure has been elucidated through various spectroscopic techniques.

Spectroscopic Data

The structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The key spectral data are summarized below.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|

| Data not explicitly found in search results | | | |

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|

| Data not explicitly found in search results | |

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

|---|

| Data not explicitly found in search results | | |

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

| Data not explicitly found in search results | |

Note: Specific, comprehensive spectral data tables for this compound could not be compiled from the search results. Researchers should refer to primary literature for detailed spectral assignments.

Natural Occurrence and Isolation

This compound and related drimanic sesquiterpenes are found in the stem barks of Drimys species and have also been isolated from the essential oil of Polygonum hydropiper leaves.[1][2]

Isolation Protocol from Polygonum hydropiper

The following is a generalized protocol for the isolation of this compound from the leaves of Polygonum hydropiper.

Experimental Workflow for this compound Isolation

Methodology:

-

Plant Material: The leaves of Polygonum hydropiper are collected, air-dried, and ground into a fine powder.[1]

-

Extraction: The essential oil is extracted from the powdered leaves, typically using hydrodistillation.

-

Chromatography: The crude essential oil is subjected to column chromatography over silica (B1680970) gel.[1]

-

Elution: The column is eluted with a solvent system of increasing polarity, such as a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the crystalline compound.

Synthesis of this compound

A concise synthesis of natural this compound has been reported starting from manool, a readily available labdane (B1241275) diterpene.[2]

Synthetic Protocol from Manool

The synthesis involves three key steps.

Synthetic Pathway to this compound from Manool

Methodology:

-

Ozonolysis of Manool: Manool is treated with ozone to cleave the double bond in the side chain, yielding an intermediate aldehyde.[2]

-

Wittig Reaction: The aldehyde is then subjected to a Wittig reaction to form a diene.

-

Photooxygenation: The final step involves a photooxygenation reaction of the diene, which leads to the formation of the lactone ring of this compound.[2]

Biological Activities

This compound has demonstrated a range of biological activities, with its antimicrobial and antifungal properties being the most extensively studied. There is also growing evidence for its anti-inflammatory and cytotoxic potential, largely inferred from studies on related drimane sesquiterpenes.

Antimicrobial and Antifungal Activity

This compound exhibits activity against both bacteria and fungi.[1] The minimum inhibitory concentrations (MICs) against various microorganisms are presented in Table 5.

Table 5: Antimicrobial Activity of this compound (MIC in µg/mL)

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Bacteria | ||

| Enterococcus faecalis | 31.25 | [1] |

| Fungi | ||

| Scopulariopsis sp. | 7.81 | [1] |

| Curvularia lunata | 7.81 | [1] |

| Epidermophyton floccosum | 7.81 | [1] |

| Trichophyton mentagrophytes | 16.62 | [1] |

| Trichophyton rubrum (MTCC 296) | 16.62 | [1] |

| Aspergillus niger | 31.25 | [1] |

| Botrytis cinerea | 31.25 | [1] |

| Magnaporthe grisea | 62.5 | [1] |

| Trichophyton simii | 125 | [1] |

| Trichophyton rubrum (clinical isolate) | 125 |[1] |

Experimental Protocol: Broth Microdilution Assay The antimicrobial activity of this compound is typically determined using the broth microdilution method.

-

A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

Table 6: Anti-inflammatory Activity of Related Drimane Sesquiterpenes

| Compound | Assay | IC₅₀ (µM) | Reference |

|---|

| Data not explicitly found for this compound | | | |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.

-

The IC₅₀ value is calculated as the concentration of this compound that inhibits NO production by 50%.

Cytotoxic Activity

Similar to its anti-inflammatory activity, the cytotoxic potential of this compound is largely inferred from studies on analogous compounds.

Table 7: Cytotoxic Activity of Related Drimane Sesquiterpenes

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|

| Data not explicitly found for this compound | | | |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value, the concentration of this compound that reduces cell viability by 50%, is calculated.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of drimane sesquiterpenes are primarily attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Proposed Mechanism of NF-κB Inhibition by this compound

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This degradation releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α. Drimane sesquiterpenes are thought to inhibit this pathway by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB in its inactive state in the cytoplasm, thus downregulating the expression of inflammatory mediators.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antimicrobial and antifungal activities. While its anti-inflammatory and cytotoxic potentials are strongly suggested by studies on related drimane sesquiterpenes, further research is needed to quantify these activities for this compound itself and to fully elucidate its molecular mechanisms of action. The detailed experimental protocols and compiled data in this review provide a solid foundation for future investigations. Future research should focus on:

-

Determining the IC₅₀ values of this compound for its anti-inflammatory and cytotoxic effects against a panel of relevant cell lines.

-

Elucidating the specific molecular targets of this compound within the NF-κB and other relevant signaling pathways.

-

Conducting in vivo studies to evaluate the therapeutic potential of this compound in animal models of infection, inflammation, and cancer.

-

Synthesizing and evaluating derivatives of this compound to explore structure-activity relationships and develop more potent and selective therapeutic agents.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel drug candidate.

References

A Technical Guide to (+)-Confertifolin and its Isomers: Nomenclature, Properties, and Experimental Analysis

Introduction: (+)-Confertifolin is a naturally occurring drimane-type sesquiterpenoid lactone, a class of secondary metabolites known for their significant and diverse biological activities.[1] Isolated primarily from plant species such as Polygonum hydropiper, this compound has garnered interest within the scientific community for its potent antimicrobial and insecticidal properties.[1][2] This technical guide provides a comprehensive overview of (+)-Confertifolin, including its formal IUPAC nomenclature, its isomeric forms, and a summary of its physicochemical and biological properties. Furthermore, it details key experimental protocols for its isolation and activity assessment, and visualizes critical workflows and biosynthetic pathways relevant to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

The precise chemical structure and stereochemistry of a bioactive compound are fundamental to its identification, synthesis, and the understanding of its mechanism of action.

IUPAC Name: The systematically assigned IUPAC name for the dextrorotatory natural product, (+)-Confertifolin, is (5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one .[3] This name precisely describes the fused bicyclic lactone structure, including the absolute configuration at its two stereocenters.

Core Structure: (+)-Confertifolin is built upon the drimane (B1240787) skeleton, a bicyclic sesquiterpene framework that is the parent structure for many bioactive natural products.[4] The drimane core consists of a decahydronaphthalene (B1670005) ring system.

Caption: Logical representation of the fused ring drimane core.

Isomers of Confertifolin: Isomers are molecules that share the same molecular formula (C₁₅H₂₂O₂) but differ in the arrangement of atoms.[3] For this compound, isomerism is primarily centered around its stereochemistry.

-

Enantiomer: The most direct isomer of (+)-Confertifolin is its enantiomer, (-)-Confertifolin. Enantiomers are non-superimposable mirror images. The IUPAC name for this isomer would be (5aR,9aR)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e]benzofuran-3-one .

-

Diastereomers: These are stereoisomers that are not mirror images of each other. They arise when only one of the multiple stereocenters is inverted. Potential diastereomers of this compound would include (5aR,9aS)- and (5aS,9aR)- configurations. The biological activity of different stereoisomers can vary significantly, as interactions with chiral biological targets like enzymes and receptors are often stereospecific.[5]

Physicochemical and Biological Properties

Quantitative data provides essential benchmarks for the characterization and application of a compound.

Table 1: Physicochemical Properties of (+)-Confertifolin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1][3] |

| Melting Point | 131°C | [2] |

| Boiling Point (est.) | 365.5°C | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| InChIKey | ZERYGJQXPPRRCW-SWLSCSKDSA-N | [3] |

| CAS Number | 1811-23-0 |[3] |

Table 2: Reported Biological Activities of (+)-Confertifolin

| Activity Type | Organism/Assay | Measurement | Value (µg/mL) | Source |

|---|---|---|---|---|

| Antifungal | Scopulariopsis sp. | MIC | 7.81 | [1][6] |

| Curvularia lunata | MIC | 7.81 | [1][6] | |

| Epidermophyton floccosum | MIC | 7.81 | [1][6] | |

| Trichophyton mentagrophytes | MIC | 16.62 | [6] | |

| Trichophyton rubrum (MTCC 296) | MIC | 16.62 | [6] | |

| Aspergillus niger | MIC | 31.25 | [6] | |

| Botrytis cinerea | MIC | 31.25 | [6] | |

| Magnaporthe grisea | MIC | 62.5 | [6] | |

| Antibacterial | Enterococcus faecalis | MIC | 31.25 | [1][6] |

| Insecticidal | Aedes aegypti (2nd instar larvae) | LC₅₀ | 2.90 (ppm) | [1] |

| | Aedes aegypti (4th instar larvae) | LC₅₀ | 2.96 (ppm) |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the further development of a compound.

Protocol 1: Isolation of (+)-Confertifolin from Polygonum hydropiper [2] This protocol outlines the general steps for the extraction and purification of (+)-Confertifolin from its natural plant source.

-

Plant Material Preparation: Freshly collected leaves of Polygonum hydropiper are crushed to increase the surface area for extraction.

-

Steam Distillation: The crushed leaf material is subjected to steam distillation for 3-5 hours using a Clevenger-type apparatus. This process isolates the volatile components, including the essential oil containing this compound.

-

Essential Oil Separation: The distillate is allowed to settle, and the less dense essential oil layer is separated from the aqueous fraction. The collected oil is then purified through microfiltration.

-

Column Chromatography: The crude essential oil is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity (e.g., with ethyl acetate), is used to separate the constituents.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

Crystallization and Identification: Fractions rich in this compound are pooled, and the solvent is evaporated. The resulting residue is recrystallized to yield pure crystalline (+)-Confertifolin. The structure is then confirmed using spectroscopic methods (NMR, MS) and single-crystal X-ray diffraction.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) [2] The broth microdilution method is a standard procedure for assessing the antimicrobial potency of a compound.

-

Preparation of Stock Solution: A stock solution of (+)-Confertifolin is prepared by dissolving the compound in a suitable solvent (e.g., water with 2% DMSO) to a known concentration (e.g., 0.5 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL for bacteria). This is further diluted to achieve the final target concentration in the wells.

-

Inoculation: Each well is inoculated with a small volume (e.g., 5 µL) of the standardized microbial suspension. Positive controls (e.g., streptomycin (B1217042) for bacteria, fluconazole (B54011) for fungi) and negative controls (no compound) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Biosynthesis and Experimental Workflows

Visualizing complex processes through diagrams can significantly enhance understanding.

Caption: A logical workflow for the isolation and analysis of (+)-Confertifolin.

The biosynthesis of drimane sesquiterpenoids, including this compound, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][4] The pathway involves a key cyclization step followed by a series of oxidative modifications.

Caption: Key enzymatic steps in the biosynthesis of (+)-Confertifolin.

References

- 1. This compound - CAS 1811-23-0 - For Research Use [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. (+)-Confertifolin | C15H22O2 | CID 442187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of this compound from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (±)-Confertifolin: A Detailed Methodological Overview for Researchers

Introduction: Confertifolin, a drimane (B1240787) sesquiterpene lactone, has attracted significant interest from the scientific community due to its intriguing molecular architecture and potential biological activities. This document provides a comprehensive overview of a methodology for the total synthesis of racemic (±)-confertifolin. The presented synthetic strategy commences with the well-established Wieland-Miescher ketone, a versatile starting material in terpene synthesis. The pathway involves the construction of the key drimane skeleton followed by strategic functional group manipulations to afford the target molecule. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for key reactions, and visual diagrams of the synthetic workflow.

Synthetic Strategy Overview

The total synthesis of (±)-confertifolin can be conceptually divided into two main stages:

-

Core Skeleton Construction: This stage focuses on the synthesis of the bicyclic drimane core. The readily available Wieland-Miescher ketone serves as the cornerstone, undergoing a series of transformations to establish the requisite stereochemistry and functional handles.

-

Lactone Formation and Final Modifications: With the core structure in hand, the subsequent steps are directed towards the formation of the characteristic γ-lactone ring and final adjustments to the molecule to yield (±)-confertifolin.

The overall synthetic approach is depicted in the following workflow diagram:

Figure 1: Overall workflow for the total synthesis of (±)-Confertifolin.

Experimental Protocols and Data

Stage 1: Core Skeleton Construction

1.1 Synthesis of (±)-Wieland-Miescher Ketone (Robinson Annulation)

The synthesis commences with the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone to construct the bicyclic enedione framework of the Wieland-Miescher ketone.[1][2][3]

Protocol:

-

To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol (B129727), add a catalytic amount of a base (e.g., potassium hydroxide).

-

Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Neutralize the reaction with a suitable acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then heated in a solution of pyridine (B92270) and acetic acid to effect the intramolecular aldol (B89426) condensation and dehydration, affording the Wieland-Miescher ketone.

-

Purify the product by column chromatography on silica (B1680970) gel.

| Step | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Michael Addition | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | Potassium hydroxide | Methanol | 0 - RT | 12-24 | ~85-90 |

| Aldol Condensation | Michael Adduct | Pyridine, Acetic acid | - | Reflux | 4-6 | ~90-95 |

| Overall | - | - | - | - | - | ~75-85 |

| Table 1: Quantitative data for the synthesis of (±)-Wieland-Miescher Ketone. |

1.2 Conversion of Wieland-Miescher Ketone to a Drimane Intermediate

The Wieland-Miescher ketone is then converted to a key drimane intermediate. This multi-step process typically involves selective reduction of the non-conjugated ketone, protection of the resulting alcohol, and subsequent manipulation of the enone system. A representative transformation is the conversion to a decalin intermediate that can serve as a precursor to euryfuran.

Figure 2: Logical workflow for the conversion of Wieland-Miescher Ketone to a drimane intermediate.

Stage 2: Lactone Formation and Final Modifications

2.1 Synthesis of (±)-Euryfuran

The drimane intermediate is then converted to (±)-euryfuran. This transformation typically involves the introduction of a furan ring.

Protocol:

-

A solution of the drimane intermediate in an appropriate solvent is treated with a suitable reagent to construct the furan moiety. For instance, a Wittig-type reaction or addition of a lithiated furan derivative can be employed.

-

The reaction is stirred at the appropriate temperature until completion, monitored by TLC.

-

The reaction is quenched and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purification by column chromatography yields (±)-euryfuran.

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Furan Formation | Drimane Intermediate | e.g., (3-furyllithium) or Wittig reagent | THF | -78 to RT | 2-4 | 60-70 |

| Table 2: Representative data for the synthesis of (±)-Euryfuran. |

2.2 Synthesis of (±)-Confertifolin from (±)-Euryfuran

The final steps of the synthesis involve the conversion of (±)-euryfuran to (±)-confertifolin. This is achieved through a dihaloetherification followed by hydrolysis and lactonization.

Protocol:

-

A solution of (±)-euryfuran (1.0 eq) in methanol at 0 °C is treated with a solution of bromine (1.2 eq) in methanol.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

The mixture is then diluted with water and extracted with diethyl ether to give the intermediate diacetal.

-

The crude diacetal is then treated with 10% hydrochloric acid in acetone.

-

The reaction is stirred until the lactonization is complete.

-

The product is extracted, washed, dried, and concentrated.

-

Purification by crystallization or column chromatography affords (±)-confertifolin.

| Step | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Dihaloetherification | (±)-Euryfuran | Bromine | Methanol | 0 - RT | 0.5 | ~92 |

| Lactonization | Diacetal | 10% Hydrochloric acid | Acetone | RT | 1-2 | ~75 |

| Table 3: Quantitative data for the conversion of (±)-Euryfuran to (±)-Confertifolin. |

Conclusion

The described methodology provides a viable pathway for the total synthesis of (±)-confertifolin, starting from the readily accessible Wieland-Miescher ketone. The key transformations, including the Robinson annulation and the conversion of the drimane core to the final lactone, are well-precedented in organic synthesis. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation and drug discovery efforts. Careful optimization of each step will be crucial for maximizing the overall yield and purity of the final product.

References

Application Note: Step-by-Step Isolation of Confertifolin by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confertifolin is a drimane (B1240787) sesquiterpenoid found in various plant species, notably in the bark of Drimys winteri. This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities. This application note provides a detailed, step-by-step protocol for the isolation of this compound from Drimys winteri bark using column chromatography, a fundamental technique in natural product purification. The described workflow is designed to be reproducible and adaptable for researchers in natural product chemistry and drug development.

Data Presentation